Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
CAS No.:
Cat. No.: VC18790904
Molecular Formula: C8H13ClF3N
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClF3N |
|---|---|
| Molecular Weight | 215.64 g/mol |
| IUPAC Name | (1R,5S)-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
| Standard InChI | InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H/t5?,6-,7+; |
| Standard InChI Key | FPHCEZGZEPZRAP-FXFNDYDPSA-N |
| Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)C(F)(F)F.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Stereochemistry
Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride features a bicyclo[3.2.1]octane framework with a nitrogen atom at the 8-position and a trifluoromethyl (-CF) group at the exo-3 position. The "exo" designation indicates that the -CF group resides on the convex face of the bicyclic system, a configuration confirmed by its isomeric SMILES notation: . This stereochemical arrangement influences molecular interactions, as the -CF group’s electronegativity and steric bulk modulate binding affinity in hypothetical receptor models.
Key Physicochemical Parameters
The compound’s hydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays. Table 1 summarizes its essential properties:
Table 1: Physicochemical Profile of Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.64 g/mol |
| IUPAC Name | (1R,5S)-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
| SMILES (Isomeric) | |
| InChIKey | FPHCEZGZEPZRAP-FXFNDYDPSA-N |
| Lipophilicity (LogP) | Estimated 2.1–2.5 (CF enhances hydrophobicity) |
The trifluoromethyl group contributes significantly to the molecule’s lipophilicity, with a calculated LogP value suggesting moderate membrane permeability. Hydrogen-bonding potential arises from the secondary amine and chloride counterion, which may facilitate crystalline packing, as observed in related azabicyclo derivatives .
Synthetic Methodologies and Optimization
General Synthesis Strategy
While no explicit protocol for Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is published, analogous compounds in patent literature provide insights. A 1998 patent (WO1999029690A1) details the synthesis of 8-azabicyclo[3.2.1]octane derivatives via cyclization reactions involving cyanide intermediates and trifluoroethylation . For example, 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane was synthesized through a multi-step sequence:
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Condensation: Reacting an azabicyclo ketone with sodium cyanide in acidic media to form a cyanohydrin intermediate.
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Dehydration: Treating the intermediate with phosphorus oxychloride () to eliminate water and generate a nitrile .
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Salt Formation: Protonating the free base with hydrochloric acid to yield the hydrochloride salt.
Challenges in Trifluoromethyl Incorporation
Introducing the -CF group demands specialized reagents such as trifluoromethylating agents (e.g., Ruppert-Prakash reagent, ) or fluoroform-derived intermediates. Steric hindrance at the exo-3 position complicates regioselectivity, often necessitating low-temperature conditions (-10°C to 0°C) to suppress side reactions . Purification typically involves extraction with ethyl acetate and brine washes, followed by recrystallization from polar aprotic solvents.
Comparative Analysis with Structural Analogs
Exo-3-Fluoro Derivative
Exo-3-fluoro-8-azabicyclo[3.2.1]octane (PubChem CID 11094647) shares the bicyclic core but substitutes -CF with a fluorine atom. Key differences include:
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Molecular Weight: 129.18 g/mol vs. 215.64 g/mol for the -CF variant .
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Polarity: Fluorine’s lower hydrophobicity (LogP ~1.2) contrasts with the -CF group’s stronger lipophilic character .
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Synthetic Accessibility: Fluorination often employs milder conditions (e.g., DAST reagent) compared to trifluoromethylation .
Biological Implications of -CF3_33 Substitution
Hypothetical Applications and Research Directions
Central Nervous System (CNS) Therapeutics
The azabicyclo[3.2.1]octane scaffold is prevalent in neuromodulatory agents. For instance, tropane derivatives (e.g., cocaine analogs) target monoamine transporters. The -CF group in Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride could enhance blood-brain barrier penetration, positioning it as a candidate for studying addiction or neurodegenerative disorders.
Enzyme Inhibition Studies
Trifluoromethyl groups often act as bioisosteres for carbonyl or methyl groups, enabling selective enzyme inhibition. Molecular docking simulations suggest potential affinity for cytochrome P450 isoforms or kinases, though experimental validation is required.
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